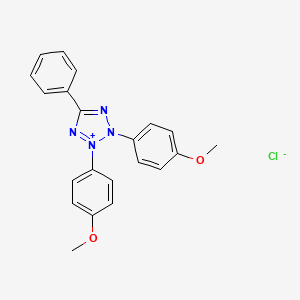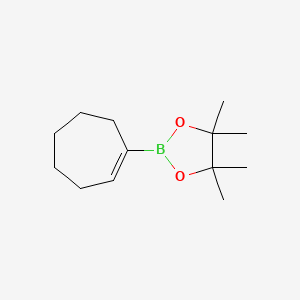
2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CHTD, is an organoboron compound that has been studied for its potential applications in the field of organic synthesis. CHTD is a highly stable, non-toxic, and non-volatile compound that has been used in a variety of synthetic reactions and processes. CHTD has been studied for its ability to serve as a catalyst in organic synthesis, as well as its potential use as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other materials.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling
This compound can be used as a substrate in Suzuki–Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction is widely used in the pharmaceutical industry for drug development and in materials science for creating new polymers and materials .
Drug Delivery Systems
Boronic acid pinacol esters have been utilized to modify drug delivery systems. For example, they can be used to create reactive oxygen species (ROS)-responsive systems that release drugs in response to oxidative stress within the body, which is particularly useful in targeting diseases like cancer .
Neutron Capture Therapy
These compounds are considered as potential boron-carriers suitable for neutron capture therapy, a type of cancer treatment that targets and destroys cancer cells without harming the surrounding healthy tissue .
Carbohydrate Chemistry
In carbohydrate chemistry, boronic esters serve as protective groups that can be functionalized and deprotected with minimal purification steps, enhancing efficiency in synthesis processes .
Hydrolysis Studies
The stability of boronic esters in aqueous environments is a subject of study due to their susceptibility to hydrolysis. Understanding this process is crucial for their application in biological systems and drug formulations .
Synthesis of Phenols
Aryl boronic acids or esters can be hydrolyzed to produce phenols, which are valuable compounds in various chemical industries, including pharmaceuticals and agrochemicals .
Phenylboronic acid pinacol ester - MilliporeSigma The application of phenylboronic acid pinacol ester functionalized ROS - Journal of Nanobiotechnology Susceptibility to hydrolysis of phenylboronic pinacol esters at - SpringerLink Boronic esters as protective groups in carbohydrate chemistry - RSC Publishing Boronic acid - Wikipedia
Wirkmechanismus
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action involves a process known as protodeboronation. Protodeboronation of pinacol boronic esters is a radical approach . This process allows for the conversion of pinacol boronic esters into various other compounds, such as iodides, bromides, chlorides, and thioethers . The process is also suitable for the formation of nitriles and allylated compounds via C–C bond formation using sulfonyl radical traps .
Biochemical Pathways
The protodeboronation process is a key step in various synthetic transformations, which can lead to the formation of a wide range of organic compounds .
Result of Action
The result of the compound’s action is the generation of a variety of organic compounds through the protodeboronation process . This process is a key step in various synthetic transformations, leading to the formation of a wide range of organic compounds .
Eigenschaften
IUPAC Name |
2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h9H,5-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJXFSLFZYWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573233 | |
| Record name | 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287944-13-2 | |
| Record name | 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cycloheptenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





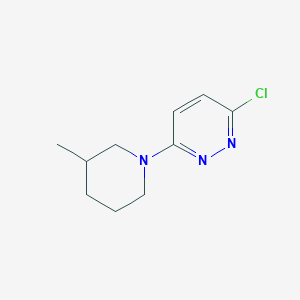

![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)

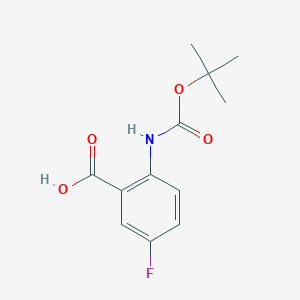
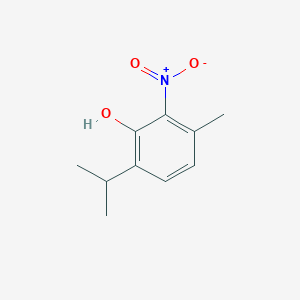
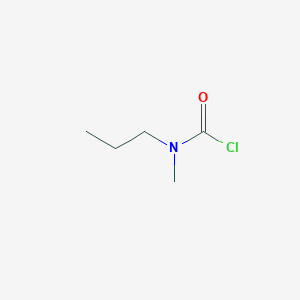
![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)
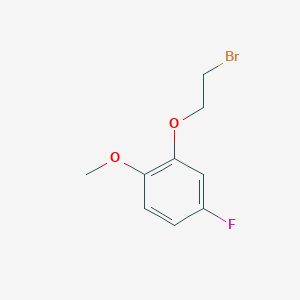
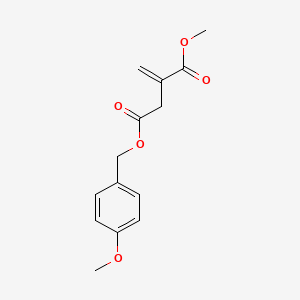
![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)
